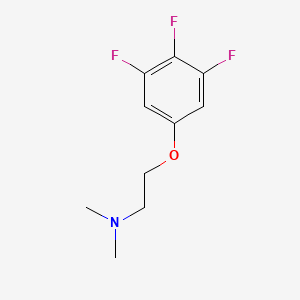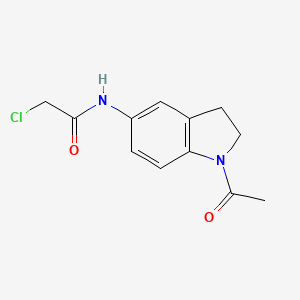
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of indole acetamide derivatives is a common theme across the studies, with each paper presenting a unique approach to the creation of these compounds. In the first paper, the synthesis of 4-Chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide is achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions . Similarly, the second paper describes the synthesis of N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-2-carboxamide-1H-indole by stirring N-(2-Aminophenyl)-2-(4-chlorophenoxy)acetamide with 1H-indole-2-carboxylic acid, also in dry dichloromethane with lutidine and TBTU . The third paper outlines the preparation of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides through a Beckmann rearrangement followed by trifluoroacetylation . The fourth study synthesizes N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives via a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Molecular Structure Analysis
X-ray diffraction studies confirm the structures of the synthesized compounds, with the first paper detailing a monoclinic crystal system and specific unit cell parameters for its compound . The second paper also uses single crystal X-ray diffraction to determine the three-dimensional structure of its synthesized indole acetamide . Density functional theory (DFT) calculations, including geometry optimization and vibrational analysis, are employed in the second paper to ensure the optimized structure is not in an excited state .
Chemical Reactions Analysis
The papers discuss various chemical reactions involved in the synthesis and characterization of indole acetamide derivatives. The first paper mentions the characterization of the synthesized compound using spectroscopic techniques and the importance of intermolecular interactions in molecular packing, as analyzed by Hirshfeld surface analysis . The second paper also uses Hirshfeld surface analysis and energy frameworks to investigate the stability of the compound . The fifth paper reports on the synthesis of N-acetoxy-N-(1-methyl-5H-pyrido[4,5-b]indol-3-yl)acetamide and its analogs, detailing the decomposition processes in aqueous solutions .
Physical and Chemical Properties Analysis
The spectroscopic characterization of the compounds is a key aspect of their physical and chemical properties analysis. The first paper uses HNMR, IR, and LC-MS techniques for characterization , while the second paper includes MS, FT-IR, 1H NMR, 13C NMR, UV-visible, and elemental analyses . The fourth paper evaluates the antioxidant activity of the synthesized compounds using FRAP and DPPH methods, with some compounds showing remarkable activity . The sixth paper describes the spectroscopic characterization of a potent tubulin inhibitor, including sophisticated NMR experiments and X-ray crystallography .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthetic Methodologies : Innovative synthetic methodologies enable the construction of complex molecules with potential biological activities. For example, the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution indicates the versatility of indole scaffolds in chemical synthesis, which may relate to the synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide (Kametani, Ohsawa, & Ihara, 1981).
Biological Activity
Antiplasmodial Activity : Indole derivatives have been explored for their antiplasmodial properties. A study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides showed potential in vitro antiplasmodial properties against Plasmodium falciparum, suggesting that similar indole acetamide derivatives could be investigated for antimalarial activity (Mphahlele, Mmonwa, & Choong, 2017).
Antibacterial and Antifungal Activities : Novel indole derivatives have been synthesized and evaluated for antimicrobial properties, with some compounds showing promising antibacterial and antifungal activities. This suggests that N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-2-chloroacetamide could also be of interest in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Pharmacological Potential
- Cannabinoid Receptor Type 2 Ligands : The synthesis and preliminary biological evaluation of indol-3-yl-oxoacetamides as potent cannabinoid receptor type 2 ligands highlight the therapeutic potential of indole derivatives in modulating cannabinoid systems, which could be relevant for designing compounds with specific pharmacological targets (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-5-yl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-8(16)15-5-4-9-6-10(2-3-11(9)15)14-12(17)7-13/h2-3,6H,4-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBNSUNJJXLBSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

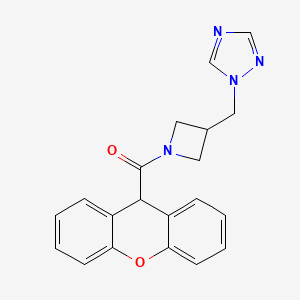
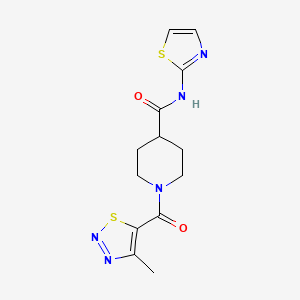
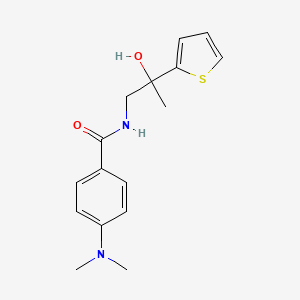


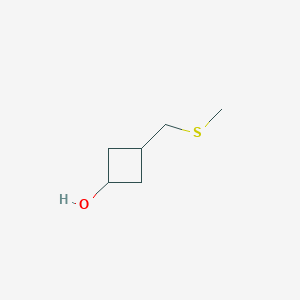
![3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2547939.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2547943.png)
![N-(2,5-dimethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2547945.png)
![11-(4-Butoxyphenyl)-4-[(3,5-difluorophenyl)methyl]-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2547946.png)


